molecular formula C13H19NO B8482583 3-(Tert-butylamino)-1-phenylpropan-1-one

3-(Tert-butylamino)-1-phenylpropan-1-one

カタログ番号: B8482583
分子量: 205.30 g/mol
InChIキー: GAJKPCUFHJCUFG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Tert-butylamino)-1-phenylpropan-1-one is a chemical compound of significant interest in neuropharmacological and medicinal chemistry research. This compound, which can be structurally described as a deconstructed analogue of the antidepressant bupropion, serves as a valuable tool for investigating the structure-activity relationships of monoamine transporter inhibitors . Its core research value lies in its mechanism of action as a dopamine transporter (DAT) and norepinephrine transporter (NET) uptake inhibitor, rather than a substrate-based releasing agent . Studies indicate that the presence of the bulky tert-butyl amine group is a key structural determinant that dictates this inhibitory activity at neurotransmitter transporters, making this compound essential for empirical studies aimed at understanding the molecular nuances between stimulant and non-stimulant psychotropic agents . Researchers utilize 3-(Tert-butylamino)-1-phenylpropan-1-one to probe the dopaminergic and noradrenergic systems in vitro, contributing to the development of novel pharmacotherapies for central nervous system disorders such as depression, attention deficit/hyperactivity disorder (ADHD), and substance abuse . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

特性

分子式

C13H19NO

分子量

205.30 g/mol

IUPAC名

3-(tert-butylamino)-1-phenylpropan-1-one

InChI

InChI=1S/C13H19NO/c1-13(2,3)14-10-9-12(15)11-7-5-4-6-8-11/h4-8,14H,9-10H2,1-3H3

InChIキー

GAJKPCUFHJCUFG-UHFFFAOYSA-N

正規SMILES

CC(C)(C)NCCC(=O)C1=CC=CC=C1

製品の起源

United States

類似化合物との比較

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name Substituent Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Data Reference
3-(Methylamino)-1-phenylpropan-1-one Methylamino group (smaller, less bulky) C₁₀H₁₃NO 163.22 LogP: 1.87; PSA: 29.1 Ų
3-(Diethylamino)-1-phenylpropan-1-one Diethylamino group (more lipophilic) C₁₂H₁₇NO 191.27 CAS: 63490-84-6; Purity: Not specified
3-(4-Benzylpiperidin-1-yl)-1-phenylpropan-1-one Piperidine-benzyl substitution (cyclic amine) C₂₁H₂₅NO 307.43 Synthesis yield: 72% (microwave method)
3-(2-Hydroxyphenyl)-1-phenylpropan-1-one 2-Hydroxyphenyl substituent (polar group) C₁₅H₁₄O₂ 226.27 Boiling point: 402.6°C; Density: 1.15 g/cm³
2-(tert-Butylamino)-1-(2-chlorophenyl)propan-1-one Chlorophenyl substitution (electron-withdrawing) C₁₃H₁₈ClNO 239.75 Bupropion impurity; higher polarity

Key Observations :

  • Lipophilicity: Diethylamino and benzylpiperidine substitutions increase LogP values, suggesting improved membrane permeability but possible solubility challenges .
  • Polarity : Hydroxyl or chlorophenyl groups introduce polarity, affecting boiling points and solubility profiles .

Pharmacological and Toxicological Considerations

  • Bupropion Impurities: 3-(tert-butylamino)-1-phenylpropan-1-one is a deschloro impurity of bupropion, with purity standards ≥95% for pharmaceutical use .

Q & A

Q. How can the synthesis of 3-(tert-butylamino)-1-phenylpropan-1-one be optimized for high yield and purity?

  • Methodological Answer : The compound is typically synthesized via a Mannich reaction , involving acetophenone, tert-butylamine, and formaldehyde under acidic conditions. Optimization includes:
  • Catalyst selection : Use of hydrochloric acid or trifluoroacetic acid to stabilize intermediates .
  • Temperature control : Maintaining 50–60°C to balance reaction rate and byproduct formation .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the product .

Q. What analytical techniques are most reliable for characterizing 3-(tert-butylamino)-1-phenylpropan-1-one?

  • Methodological Answer :
  • NMR Spectroscopy :
  • 1H NMR : Signals for the tert-butyl group (δ ~1.2 ppm, singlet) and aromatic protons (δ ~7.5–8.0 ppm) confirm regiochemistry .
  • 13C NMR : Carbonyl resonance (δ ~205 ppm) and quaternary carbons in the tert-butyl group (δ ~28–35 ppm) validate the backbone .
  • X-ray Crystallography : Resolves stereochemical ambiguities; SHELX software (e.g., SHELXL) is widely used for refinement .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C₁₃H₁₉NO, [M+H]⁺ = 206.1545) .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer :
  • Neurotransmitter Reuptake Inhibition :
  • Dopamine/Norepinephrine Transporters : Radioligand binding assays (e.g., [³H]-WIN 35,428 for dopamine) to assess affinity .
  • Enzyme Inhibition :
  • Monoamine Oxidase (MAO) : Fluorometric assays using kynuramine as a substrate to measure inhibition kinetics .
  • Cytotoxicity : MTT assays on HEK-293 or SH-SY5Y cells to evaluate safety margins .

Advanced Research Questions

Q. How can enantiomeric separation of 3-(tert-butylamino)-1-phenylpropan-1-one be achieved, and how do enantiomers differ pharmacologically?

  • Methodological Answer :
  • Chiral Chromatography : Use of Chiralpak AD-H or OD-H columns with hexane/isopropanol (90:10) mobile phase; α-value >1.2 indicates separation feasibility .
  • Asymmetric Synthesis : Employ chiral auxiliaries like (S)-tert-butanesulfinamide to induce stereoselectivity during the Mannich reaction .
  • Pharmacological Differences :
  • In Vivo Studies : Enantiomers may show divergent efficacy in the Porsolt forced swim test (antidepressant activity) and locomotor activity assays (stimulant side effects) .

Q. What computational strategies can predict structure-activity relationships (SAR) for derivatives of 3-(tert-butylamino)-1-phenylpropan-1-one?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with dopamine transporters (e.g., SERT, DAT) .
  • QSAR Models : Use descriptors like logP, polar surface area, and Hammett constants to correlate substituent effects (e.g., chloro or trifluoromethyl groups) with bioactivity .
  • MD Simulations : GROMACS for analyzing ligand-receptor complex stability over 100-ns trajectories .

Q. How can conflicting data on the compound’s mechanism of action be resolved?

  • Methodological Answer :
  • Orthogonal Assays : Combine radioligand binding (e.g., [³H]-nisoxetine) with functional assays (e.g., fluorescent Ca²⁺ flux) to distinguish transporter inhibition from off-target effects .
  • Knockout Models : Use DAT or NET knockout mice to isolate pharmacological pathways .
  • Metabolite Profiling : LC-MS/MS to identify active metabolites that may contribute to observed contradictions .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。